REACTION_CXSMILES
|
S[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Cl:8][O-].[Na+].O.[S:12](=[O:16])(=O)(O)[OH:13]>>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[S:12]([Cl:8])(=[O:16])=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
126 mg
|
Type
|
reactant
|
Smiles
|
SC1=NC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a yellow solution, which
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature of the reaction mixture below 10° C.
|
Type
|
EXTRACTION
|
Details
|
which was then extracted with methylene chloride (20 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 145 mg | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |